molecular formula C21H25N3O7 B14767884 Thalidomide-O-acetamido-C6-OH

Thalidomide-O-acetamido-C6-OH

Katalognummer: B14767884
Molekulargewicht: 431.4 g/mol
InChI-Schlüssel: MCXLVDRDGJNTPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thalidomide-O-acetamido-C6-OH is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Despite its dark history, thalidomide and its derivatives have found new applications in modern medicine, particularly in the treatment of certain cancers and inflammatory conditions. This compound is a modified version designed to enhance its therapeutic properties while minimizing adverse effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thalidomide-O-acetamido-C6-OH involves several steps, starting from the basic thalidomide structure. The process typically includes:

    Nitration and Reduction: Thalidomide undergoes nitration followed by reduction to introduce amino groups.

    Acetylation: The amino groups are then acetylated to form acetamido derivatives.

    Hydroxylation: The final step involves hydroxylation at the C6 position to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Analyse Chemischer Reaktionen

Types of Reactions

Thalidomide-O-acetamido-C6-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound back to its amine form.

    Substitution: The acetamido and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various hydroxylated, aminated, and substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Thalidomide-O-acetamido-C6-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its effects on cellular processes and protein interactions.

    Medicine: Investigated for its potential in treating cancers, particularly multiple myeloma, and inflammatory diseases.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Wirkmechanismus

The mechanism of action of thalidomide-O-acetamido-C6-OH involves its interaction with cereblon, a protein that plays a crucial role in the ubiquitin-proteasome pathway. By binding to cereblon, the compound modulates the degradation of specific proteins, leading to its therapeutic effects. This mechanism is particularly important in its anti-cancer and anti-inflammatory activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Lenalidomide: Another thalidomide derivative with enhanced anti-cancer properties.

    Pomalidomide: Known for its potent immunomodulatory effects.

    Thalidomide: The parent compound with a broad range of biological activities.

Uniqueness

Thalidomide-O-acetamido-C6-OH stands out due to its specific modifications, which aim to improve its efficacy and reduce side effects compared to its parent compound and other derivatives. Its unique structure allows for targeted interactions with molecular pathways, making it a valuable tool in both research and therapeutic applications.

Eigenschaften

Molekularformel

C21H25N3O7

Molekulargewicht

431.4 g/mol

IUPAC-Name

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-(6-hydroxyhexyl)acetamide

InChI

InChI=1S/C21H25N3O7/c25-11-4-2-1-3-10-22-17(27)12-31-15-7-5-6-13-18(15)21(30)24(20(13)29)14-8-9-16(26)23-19(14)28/h5-7,14,25H,1-4,8-12H2,(H,22,27)(H,23,26,28)

InChI-Schlüssel

MCXLVDRDGJNTPM-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.